molecular formula C12H7Cl3O2 B14668080 (1,1'-Biphenyl)-ar,ar'-diol, trichloro- CAS No. 50932-65-5

(1,1'-Biphenyl)-ar,ar'-diol, trichloro-

Cat. No.: B14668080
CAS No.: 50932-65-5
M. Wt: 289.5 g/mol
InChI Key: YWSMUUFDGOECKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where three chlorine atoms and two hydroxyl groups are substituted on the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve selective chlorination. The hydroxylation step can be performed using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2) under specific reaction conditions .

Industrial Production Methods

Industrial production of chlorinated biphenyls, including (1,1’-Biphenyl)-ar,ar’-diol, trichloro-, often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-ar,ar’-diol, trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,1’-Biphenyl)-ar,ar’-diol, trichloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with DNA, potentially causing mutations. The molecular targets include various enzymes involved in detoxification processes, such as cytochrome P450 enzymes. The pathways affected by this compound include oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and hydroxyl groups allows for a wide range of chemical reactions and interactions with biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

50932-65-5

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

3,4,5-trichloro-6-phenylbenzene-1,2-diol

InChI

InChI=1S/C12H7Cl3O2/c13-8-7(6-4-2-1-3-5-6)11(16)12(17)10(15)9(8)14/h1-5,16-17H

InChI Key

YWSMUUFDGOECKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.